molecular formula C10H10N4O2 B7748818 3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one

3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7748818
M. Wt: 218.21 g/mol
InChI Key: UBCBPYRXYGRFFY-UHFFFAOYSA-N
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Description

3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a hydroxyanilino group and a methyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of 4-hydroxyaniline with 6-methyl-1,2,4-triazine-5-one under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydroxyanilino group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The hydroxyanilino group can form hydrogen bonds with biological molecules, affecting their function. The triazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its specific combination of functional groups and the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H2,11,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCBPYRXYGRFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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